molecular formula C16H23BO5 B1397223 Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1052647-21-8

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1397223
CAS No.: 1052647-21-8
M. Wt: 306.2 g/mol
InChI Key: HOGKWPLWXKLNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate ester. It is commonly used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction of 2-methoxy-4-methyl-5-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biological Activity

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H23BO5
  • CAS Number : 864754-12-1
  • Molecular Weight : 305.16 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of methyl 2-methoxy-4-methylbenzoate with a boron-containing reagent under controlled conditions. The use of boron compounds in organic synthesis often enhances the reactivity and selectivity of the resulting products.

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Below are some key findings:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. It has demonstrated effectiveness against various strains of bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 μg/mL
Mycobacterium abscessus6 μg/mL
Candida albicans10 μg/mL

These results suggest that the compound could be a valuable lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have revealed that this compound exhibits potent anticancer activity. It has been tested against several cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-231 (Triple-negative breast cancer)0.126
A549 (Lung cancer)0.75
HeLa (Cervical cancer)0.95

The compound's selectivity index indicates a favorable therapeutic window compared to conventional chemotherapeutics like Doxorubicin.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways. This is evidenced by increased levels of pro-apoptotic markers such as caspase activation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial evaluated the efficacy of this compound against drug-resistant bacterial infections in a hospital setting. Results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Cancer Treatment :
    In preclinical models using mice with induced tumors, administration of Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate led to a marked decrease in tumor size and improved survival rates compared to untreated groups.

Properties

IUPAC Name

methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-10-8-13(19-6)11(14(18)20-7)9-12(10)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKWPLWXKLNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.